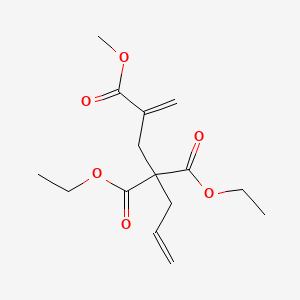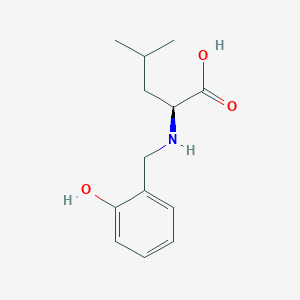![molecular formula C18H14N2 B12563724 2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl- CAS No. 193968-43-3](/img/structure/B12563724.png)
2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl- is a complex organic compound known for its unique bicyclic structure. This compound is part of a class of compounds that have shown significant potential in various fields, including medicinal chemistry and materials science. Its structure consists of a bicyclic ring system with nitrogen atoms at positions 2 and 4, and phenyl groups at positions 3 and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl- typically involves multistep reactions starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under controlled conditions. For instance, the synthesis might start with a dihydroxoquinoline derivative, which undergoes several steps including cyclization, reduction, and substitution to form the final bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial production would also focus on ensuring the safety and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Halogenation is a common substitution reaction for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a dihydro derivative. Substitution reactions typically result in halogenated derivatives.
Scientific Research Applications
2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl- exerts its effects is primarily through its interaction with biological molecules. It can bind to specific enzymes or receptors, altering their activity. For instance, it has been shown to inhibit β-tubulin, a protein involved in cell division, which explains its potential anticancer activity . The compound’s bicyclic structure allows it to fit into the active sites of enzymes, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
Imidazoquinolines: These compounds share a similar bicyclic structure and have been studied for their immunomodulatory and antiviral activities.
Benzocyclobutenes: Another class of bicyclic compounds with applications in materials science and organic synthesis.
Uniqueness
What sets 2,4-Diazabicyclo[420]octa-1,3,5-triene, 3,5-diphenyl- apart is its specific arrangement of nitrogen and phenyl groups, which confer unique chemical properties and biological activities
Properties
CAS No. |
193968-43-3 |
|---|---|
Molecular Formula |
C18H14N2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
3,5-diphenyl-2,4-diazabicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C18H14N2/c1-3-7-13(8-4-1)17-15-11-12-16(15)19-18(20-17)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
BBQGPHDAIVKWAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1C(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


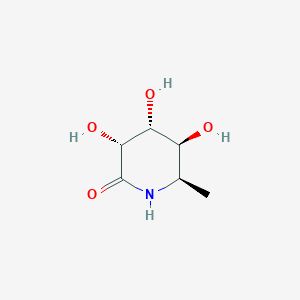
![2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B12563651.png)
![Benzamide, N-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12563655.png)
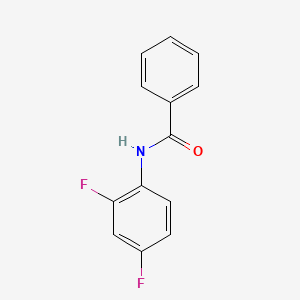
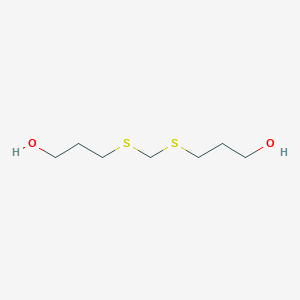
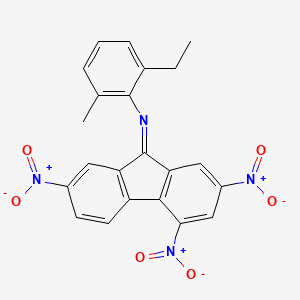
![6-(2-Methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12563681.png)
![2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester](/img/structure/B12563686.png)
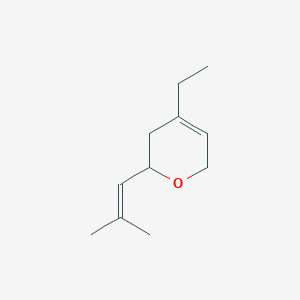
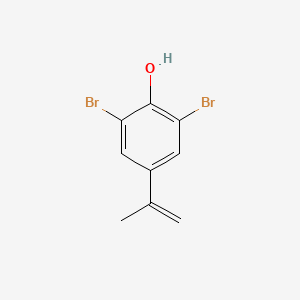
![4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline](/img/structure/B12563703.png)
![Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl-](/img/structure/B12563709.png)
